molecular formula C16H12 B165152 1-Phenylnaphthalene CAS No. 605-02-7

1-Phenylnaphthalene

Cat. No.: B165152
CAS No.: 605-02-7
M. Wt: 204.27 g/mol
InChI Key: IYDMICQAKLQHLA-UHFFFAOYSA-N
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Description

1-Phenylnaphthalene is an organic compound with the chemical formula C16H12. It is a white crystalline solid with a distinct aromatic odor. This compound is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its stability and solubility in organic solvents such as ethanol and acetone. It is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylnaphthalene can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the reaction of naphthalene with benzene in the presence of an acid catalyst such as aluminum chloride.

    Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with α-tetralone. The reaction mixture is heated under reflux, followed by the addition of hydrochloric acid to decompose the magnesium complex.

    One-Pot Solvent-Free Catalytic Dimerization: This method involves the catalytic dimerization of phenylacetylene using a copper catalyst at room temperature.

Industrial Production Methods

Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

1-Phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form phenylnaphthoquinone.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form 1-phenyltetralin.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the compound.

    Coupling Reactions: this compound can undergo coupling reactions with diazonium salts to form azo compounds.

Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Phenylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors to exert their biological effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

1-Phenylnaphthalene can be compared with other similar compounds such as:

    2-Phenylnaphthalene: This isomer differs in the position of the phenyl group on the naphthalene ring. It has similar chemical properties but may exhibit different reactivity and biological activities.

    1-Methylnaphthalene: This compound has a methyl group instead of a phenyl group. It is used as a solvent and in the synthesis of other organic compounds.

    1-Bromonaphthalene: This compound has a bromine atom instead of a phenyl group.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-phenylnaphthalene
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InChI

InChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IYDMICQAKLQHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H12
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DSSTOX Substance ID

DTXSID8060539
Record name 1-Phenylnaphthalene
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Molecular Weight

204.27 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 1-Phenylnaphthalene
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CAS No.

605-02-7
Record name 1-Phenylnaphthalene
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Record name 1-PHENYLNAPHTHALENE
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Synthesis routes and methods I

Procedure details

1-Phenylindene and the like are prepared from (o-ethylphenyl)phenylmethane. 1-Phenylnaphthalene (boiling point: 324-325° C.), 9,10-dimethylanthracene (melting point: 182-184° C.), and 9-methylanthracene obtained by elimination of a methyl group of 9,10-dimethylanthracene, anthracene (melting point: 216-218° C., boiling point: 342° C.) and the like are prepared from 1-(o-ethylphenyl)-1-phenylethane.
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Synthesis routes and methods II

Procedure details

Bromobenzene (82 mg, 0.52 mmol) reacted with 1-naphtylboronic acid (110 mg, 0.64 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (90 mg, 1.55 mmol) in THF (2 ml) at room temperature to give the title compound (106 mg, 99%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.99-7.91 (m, 3H), 7.60-7.47 (m, 9H). 13C{1H}-NMR (100 MHz, CDCl3): δ 140.71, 140.21, 133.75, 131.57, 130.05, 128.23, 127.60, 127.21, 126.90, 125.99, 125.74, 125.36. GC/MS(EI): m/z 204 (M+). Anal. Calcd for C16H12: C, 94.08; H, 5.92. Found: C, 93.96; H, 6.11.
Quantity
82 mg
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110 mg
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Pd(dba)2 Ph5FcP(t-Bu)2
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90 mg
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2 mL
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Yield
99%

Synthesis routes and methods III

Procedure details

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PCy3
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0.0878 mmol
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reagent
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Synthesis routes and methods IV

Procedure details

Quantity
0.25 mmol
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PCy3
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Synthesis routes and methods V

Procedure details

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substrate
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0.439 mmol
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Name
PCy3
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0.0439 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Phenylnaphthalene?

A1: this compound has the molecular formula C16H12 and a molecular weight of 204.27 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic methods help characterize this compound:

  • NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments in the molecule, allowing for structural elucidation. [, ]
  • UV-Vis Spectroscopy: Useful for analyzing the electronic transitions within the molecule and determining its molar absorptivity (log ε). This technique has been particularly useful in comparing synthetic this compound with natural lignans possessing a similar skeleton. []
  • Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. []

Q3: Does heat treatment affect the antioxidant activity of extracts containing this compound?

A3: Research suggests that heat treatment can significantly increase the antioxidant activity of extracts from Citrus unshiu peels, where this compound is a newly formed compound at elevated temperatures. This effect is likely due to the formation of various low-molecular-weight phenolic compounds, including this compound. []

Q4: What is the preferred conformation of this compound in solution?

A4: Molar Kerr constant measurements suggest that the preferred conformation of this compound in solution has a dihedral angle (Φ) of approximately 50° between the planes of the phenyl and naphthalene rings. This indicates a non-planar structure. []

Q5: How does the structure of this compound influence its reactivity in sulfonation reactions?

A5: The position of the phenyl group on the naphthalene ring significantly affects the reactivity and regioselectivity of sulfonation reactions with SO3. [, ]

    Q6: Can this compound be used as a heat transfer fluid?

    A6: Research suggests that this compound and its derivatives show potential as heat transfer fluids for high-temperature applications due to their: []

      Q7: How does this compound behave under pyrolysis conditions?

      A7: The pyrolysis of this compound derivatives, specifically carboxylic anhydride derivatives, can lead to ring-contracted products through carbene intermediates. For instance: []

        Q8: Can this compound be used in the synthesis of more complex structures?

        A8: Yes, this compound serves as a building block for synthesizing more complex molecules. For instance: [, , , ]

          Q9: How does this compound react with Grignard reagents?

          A9: Grignard reagents react with 1-aryl-2,3-naphthalenedicarboxylic anhydrides, including those derived from this compound, to produce lactones. These lactones can be further transformed into 7H-benzo[c]fluoren-7-ones through acid-catalyzed isomerization. []

          Q10: Does this compound participate in photochemical reactions?

          A10: Yes, this compound derivatives are known to participate in photochemical reactions. [, , , ]

            Q11: Do natural products contain this compound systems, and do they have biological activity?

            A11: Yes, certain plants, such as Ruta graveolens and Jatropha gossypifolia, contain lignans with a this compound skeleton. [, , , ] These natural compounds and their synthetic analogs have shown promising immunomodulatory activity, potentially by stimulating immunoglobulin production. [, , ]

            Q12: Have computational methods been applied to study this compound?

            A12: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and semi-empirical methods like SCFMO (Self Consistent Field Molecular Orbital) calculations, have been employed to investigate this compound and its derivatives: [, , , ]

              Q13: What are potential areas for future research on this compound?

              A13: Several research avenues warrant further exploration:

              • Developing Structure-Activity Relationships (SAR) for this compound lignans: Systematic modifications of the this compound scaffold could help optimize their immunomodulatory and other biological activities. []
              • Investigating the potential of this compound derivatives in organic electronics: The unique electronic properties of this compound make it a promising building block for organic semiconductors and other optoelectronic materials. []
              • Exploring the use of this compound as a chiral scaffold in asymmetric synthesis: The non-planar structure of this compound lends itself to the development of chiral catalysts and ligands for enantioselective synthesis. []

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